Pentyl 2-methylcrotonate Pentyl 2-methylcrotonate Pentyl 2-methylcrotonate is a natural product found in Heracleum dissectum with data available.
Brand Name: Vulcanchem
CAS No.: 7785-65-1
VCID: VC3926674
InChI: InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+
SMILES: CCCCCOC(=O)C(=CC)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Pentyl 2-methylcrotonate

CAS No.: 7785-65-1

Cat. No.: VC3926674

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 2-methylcrotonate - 7785-65-1

Specification

CAS No. 7785-65-1
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name pentyl (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+
Standard InChI Key XJWDRSSGOHXOLQ-WEVVVXLNSA-N
Isomeric SMILES CCCCCOC(=O)/C(=C/C)/C
SMILES CCCCCOC(=O)C(=CC)C
Canonical SMILES CCCCCOC(=O)C(=CC)C

Introduction

Chemical Identity and Structural Characteristics

Pentyl 2-methylcrotonate (CAS 7785-65-1) has the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its IUPAC name is pentyl (E)-2-methylbut-2-enoate, reflecting the trans-configuration of the α,β-unsaturated ester moiety. The compound features a crotonoyl group (2-methylbut-2-enoate) esterified with a pentyl chain. Key identifiers include:

PropertyValue
SMILESCCCCCCOC(=O)/C(=C/C)/C
InChIKeyXJWDRSSGOHXOLQ-WEVVVXLNSA-N
Boiling PointNot explicitly reported
Density~0.89–0.92 g/cm³ (estimated)

The E-isomer dominates due to thermodynamic stability, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Synthesis and Production

Esterification Methods

The compound is synthesized via acid-catalyzed esterification of 2-methylcrotonic acid with pentanol. Sulfuric acid or p-toluenesulfonic acid are typical catalysts, with reflux conditions (80–120°C) to drive dehydration . A patent by US20100324314A1 outlines an optimized industrial process using weak bases (e.g., sodium bicarbonate) to neutralize residual acid post-reaction, improving yield and purity .

Alternative Routes

Group-transfer polymerization (GTP) studies using organic superacids (e.g., C₆H₅CHTf₂) have demonstrated the feasibility of polymerizing alkyl crotonates, though this applies primarily to polymeric derivatives rather than the monomer .

Physicochemical Properties

Solubility and Reactivity

The compound is soluble in organic solvents (e.g., chloroform, ethanol) but insoluble in water. The α,β-unsaturated ester group enables conjugate addition reactions, making it a candidate for Michael additions or Diels-Alder cyclizations .

Applications

Fragrance and Flavor Industry

As a volatile ester, pentyl 2-methylcrotonate contributes fruity and floral notes to perfumes and food flavorings. Its presence in Heracleum dissectum highlights natural origins, though synthetic production dominates commercial use .

Analytical Characterization

Spectroscopic Data

  • IR: Strong C=O stretch at ~1720 cm⁻¹ and C=C absorption near 1650 cm⁻¹ .

  • ¹H NMR (CDCl₃): δ 6.85 (q, J=6.5 Hz, 1H, CH=C), 4.15 (t, J=7.0 Hz, 2H, OCH₂), 1.95 (d, J=6.5 Hz, 3H, CH₃-C=O), 1.25–1.45 (m, 8H, pentyl chain) .

Chromatography

GC-MS analysis reveals a base peak at m/z 83 (C₅H₇O⁺), with fragments at m/z 55 (C₄H₇⁺) and m/z 41 (C₃H₅⁺) .

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